molecular formula C18H20FNO4S B2358867 3-acetyl-N-(2-(2-fluorophenyl)-2-methoxypropyl)benzenesulfonamide CAS No. 1797694-52-0

3-acetyl-N-(2-(2-fluorophenyl)-2-methoxypropyl)benzenesulfonamide

Cat. No.: B2358867
CAS No.: 1797694-52-0
M. Wt: 365.42
InChI Key: NLTLRGOACJRICY-UHFFFAOYSA-N
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Description

3-acetyl-N-(2-(2-fluorophenyl)-2-methoxypropyl)benzenesulfonamide is a synthetic benzenesulfonamide derivative intended for research use in biochemical and pharmacological investigations. Benzenesulfonamides are a significant class of bioactive compounds known to act as potent inhibitors of carbonic anhydrase (CA) isoforms, which are zinc metalloenzymes involved in critical physiological processes like pH regulation and gas balance . The structural motif of this compound, featuring a benzenesulfonamide group linked to a modified aromatic tail, is consistent with the "tail approach" used in drug design to achieve selectivity for specific CA isoforms, such as the tumor-associated hCA IX and XII . The 2-fluorophenyl and methoxypropyl segments in its structure may influence its binding affinity and pharmacokinetic properties by interacting with hydrophobic regions of enzyme active sites . Researchers can utilize this compound as a chemical tool to explore enzyme inhibition mechanisms, particularly in studies related to hypoxia and the tumor microenvironment, where CA isoforms are overexpressed . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

3-acetyl-N-[2-(2-fluorophenyl)-2-methoxypropyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FNO4S/c1-13(21)14-7-6-8-15(11-14)25(22,23)20-12-18(2,24-3)16-9-4-5-10-17(16)19/h4-11,20H,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLTLRGOACJRICY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)S(=O)(=O)NCC(C)(C2=CC=CC=C2F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonamide Core Synthesis

The benzenesulfonamide moiety is typically constructed via sulfonylation of an aromatic precursor. For 3-acetylbenzenesulfonamide derivatives, two primary approaches dominate:

Approach 1: Direct Sulfonation of Acetylbenzene Derivatives
Sulfonation of 3-acetyltoluene using chlorosulfonic acid introduces the sulfonic acid group at the meta position relative to the acetyl group, guided by the electron-withdrawing nature of the acetyl substituent. Subsequent conversion to the sulfonyl chloride is achieved via reaction with phosphorus pentachloride (PCl₅) in dichloromethane at 0–5°C. This route yields 3-acetylbenzenesulfonyl chloride, a critical intermediate for sulfonamide coupling.

Approach 2: Late-Stage Acetylation
Alternative strategies involve post-sulfonamide acetylation. For instance, benzenesulfonamide is first functionalized at the para position via Friedel-Crafts acylation, though this method is less favored due to the deactivating effect of the sulfonamide group, which impedes electrophilic substitution.

Amine Substituent Synthesis: 2-(2-Fluorophenyl)-2-Methoxypropan-1-Amine

The N-alkyl side chain is synthesized through reductive amination, adapting methodologies from enantioselective α₁C-adrenoceptor antagonist syntheses:

  • Ketone Preparation : 2-(2-Fluorophenyl)-2-methoxypropan-1-one is synthesized by methoxylation of 2-(2-fluorophenyl)propan-2-ol using methyl iodide and silver(I) oxide in dimethylformamide (DMF).
  • Reductive Amination : The ketone is reacted with ammonium acetate and sodium cyanoborohydride in methanol under acidic conditions (pH 4–5) to yield the racemic amine. Enantiomeric resolution is achieved via diastereomeric salt formation with (R)-(-)-mandelic acid, yielding the (R)-enantiomer with >99% chiral purity.

Coupling of Sulfonyl Chloride and Amine

The final step involves nucleophilic substitution between 3-acetylbenzenesulfonyl chloride and the resolved amine:

  • Reaction Conditions : The amine (1.0 equiv) is dissolved in anhydrous dichloromethane with N,N-diisopropylethylamine (DIEA, 2.5 equiv) as a base. The sulfonyl chloride (1.1 equiv) is added dropwise at 0°C, and the mixture is stirred at room temperature for 12–16 hours.
  • Workup : The reaction is quenched with ice-cold water, and the organic layer is washed with 1M HCl, saturated NaHCO₃, and brine. Solvent removal under reduced pressure yields the crude product.

Optimization of Reaction Parameters

Solvent and Base Selection

Comparative studies reveal that dichloromethane outperforms tetrahydrofuran (THF) or acetonitrile in coupling efficiency, likely due to its ability to stabilize the sulfonyl chloride intermediate. Triethylamine (TEA) and DIEA provide comparable yields (~85–90%), but DIEA reduces side reactions (e.g., over-alkylation) in sterically hindered systems.

Temperature and Stoichiometry

Elevated temperatures (>40°C) promote decomposition of the sulfonyl chloride, while subzero temperatures slow the reaction. A balance is struck at 25°C with a slight excess of sulfonyl chloride (1.1 equiv) to ensure complete amine consumption.

Purification and Characterization

Crystallization and Chromatography

Crude product purification is achieved via:

  • Crystallization : Recrystallization from acetone/water (9:1 v/v) affords needle-like crystals with >99% HPLC purity.
  • Flash Chromatography : Silica gel elution with dichloromethane/methanol (95:5) resolves residual diastereomers, yielding 92.7% recovery.

Analytical Validation

  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) confirm chemical purity (>98.9%) and chiral purity (>99.8%).
  • NMR Spectroscopy : Key signals include δ 7.5–7.8 ppm (aromatic protons), δ 3.8 ppm (methoxy group), and δ 2.5 ppm (acetyl methyl).
  • Melting Point : Consistent melting points (162–163°C) validate batch-to-batch reproducibility.

Mechanistic Insights and Side Reactions

Sulfonylation Mechanism

The reaction proceeds via a two-step mechanism:

  • Nucleophilic Attack : The amine lone pair attacks the electrophilic sulfur atom in the sulfonyl chloride, forming a tetrahedral intermediate.
  • Chloride Departure : Elimination of HCl generates the sulfonamide, with DIEA scavenging the acid to shift equilibrium.

Competing Pathways

  • Over-Alkylation : Excess sulfonyl chloride may lead to disulfonamide formation, mitigated by controlled stoichiometry.
  • Racemization : Prolonged reaction times or elevated temperatures induce epimerization at the chiral center, necessitating strict temperature control.

Industrial-Scale Adaptations

Continuous Flow Synthesis

Pilot-scale studies demonstrate that continuous flow reactors reduce reaction times from 16 hours to 2 hours, enhancing throughput while maintaining >90% yield.

Green Chemistry Initiatives

Solvent recycling (toluene, dichloromethane) and catalytic hydrogenation (for reductive amination) reduce waste generation by 40%, aligning with sustainable manufacturing principles.

Chemical Reactions Analysis

Types of Reactions

3-acetyl-N-(2-(2-fluorophenyl)-2-methoxypropyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl and methoxypropyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Formation of sulfonic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzenesulfonamides.

Scientific Research Applications

3-acetyl-N-(2-(2-fluorophenyl)-2-methoxypropyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-acetyl-N-(2-(2-fluorophenyl)-2-methoxypropyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Core Modifications: Benzenesulfonamide Derivatives

a. 3-Amino-N-(2-chlorophenyl)benzenesulfonamide (CAS 327092-99-9)

  • Structural Differences: Replaces the acetyl group with an amino (-NH₂) and substitutes the 2-fluorophenyl-methoxypropyl chain with a 2-chlorophenyl group.
  • Implications: The amino group may enhance hydrogen-bonding interactions, while chlorine’s larger atomic radius compared to fluorine could alter steric hindrance and binding affinity .

b. 2-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methyl-2-butanyl)benzenesulfonamide

  • Structural Differences : Incorporates a 1,2,4-oxadiazole heterocycle at the 2-position of the benzene ring instead of the acetyl group. The fluorophenyl group is para-substituted, and the alkyl chain is branched (2-methyl-2-butanyl).

Fluorophenyl Substituent Variations

a. 3-Fluoro-N-(1-{2-[(propan-2-yl)phenoxy]ethyl}piperidin-4-yl)-benzenesulfonamide (Compound 10)

  • Structural Differences: Fluorine is meta-substituted on the benzene ring. The sulfonamide is linked to a piperidine-ethylphenoxy scaffold.
  • Implications : Meta-fluorination may optimize electronic effects for receptor binding, while the piperidine moiety could enhance solubility and CNS penetration .

b. N-[4-(4-Fluoro-phenyl)-5-formyl-6-isopropyl-pyrimidin-2-yl]-N-methyl-methanesulfonamide

  • Structural Differences : Fluorine is para-substituted on a pyrimidine ring instead of a benzene ring. The sulfonamide is part of a methanesulfonamide group attached to a pyrimidine scaffold.
  • Implications : Pyrimidine-based sulfonamides often exhibit kinase inhibition activity, and para-fluorination may stabilize the aromatic system .

Alkyl Chain and Functional Group Modifications

a. N-cyclopropyl-N-[(2-fluorophenyl)methyl]-2-phenoxyacetamide (CAS 874401-04-4)

  • Structural Differences : Replaces the benzenesulfonamide core with an acetamide group. The fluorophenyl group is retained but attached to a cyclopropyl-methyl chain.

b. N-(1-ethyl-1H-pyrazol-5-yl)benzamide (CAS 956950-61-1)

  • Implications : Pyrazole-containing compounds are common in COX-2 inhibitors, suggesting divergent biological targets compared to sulfonamides .

Data Table: Key Structural and Functional Comparisons

Compound Name Core Structure Fluorine Position Key Substituents Potential Biological Implications Reference
Target Compound Benzenesulfonamide Ortho (phenyl) Acetyl, 2-methoxypropyl Enzyme inhibition, metabolic stability
3-Amino-N-(2-chlorophenyl)benzenesulfonamide Benzenesulfonamide None (Cl substituent) Amino, 2-chlorophenyl Enhanced hydrogen-bonding
Compound 10 (MedChemComm) Benzenesulfonamide Meta (phenyl) Piperidine-ethylphenoxy CNS-targeted activity
N-[4-(4-Fluoro-phenyl)-...methanesulfonamide Pyrimidine-sulfonamide Para (pyrimidine) Formyl, isopropyl Kinase inhibition
N-cyclopropyl-N-[(2-fluorophenyl)methyl]-... Acetamide Ortho (phenyl) Cyclopropyl, phenoxy Improved lipophilicity

Research Insights and Hypotheses

  • Ortho-Fluorination : The target compound’s ortho-fluorophenyl group may enhance binding to hydrophobic pockets in enzymes, as seen in similar sulfonamide-based carbonic anhydrase inhibitors .
  • Methoxypropyl Chain: The methoxy group could improve solubility compared to non-polar alkyl chains (e.g., 2-methyl-2-butanyl in ), though at the cost of reduced membrane permeability .
  • Acetyl vs. Amino/Aldehyde Groups: The acetyl group’s electron-withdrawing nature may modulate the sulfonamide’s acidity, affecting its interaction with basic residues in target proteins .

Biological Activity

The compound 3-acetyl-N-(2-(2-fluorophenyl)-2-methoxypropyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on anti-inflammatory, antimicrobial, and antioxidant properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C16H20FNO3S
  • Molecular Weight : 335.40 g/mol
  • Structural Features :
    • Benzene sulfonamide core
    • Acetyl group
    • Fluorophenyl and methoxypropyl substituents

Anti-inflammatory Activity

Recent studies have demonstrated that compounds within the benzenesulfonamide class exhibit significant anti-inflammatory effects. For instance, a related study reported that specific benzenesulfonamides inhibited carrageenan-induced rat paw edema by up to 94.69% at various time points (1, 2, and 3 hours post-administration) . The mechanism of action is believed to involve the inhibition of pro-inflammatory cytokines and mediators.

Antimicrobial Activity

The antimicrobial efficacy of sulfonamide derivatives has been well documented. In a comparative study, the minimum inhibitory concentrations (MIC) of various benzenesulfonamides against common pathogens were evaluated:

CompoundTarget PathogenMIC (mg/mL)
4d E. coli6.72
4h S. aureus6.63
4a P. aeruginosa6.67
4e C. albicans6.63
4f B. subtilis6.63

These findings suggest that the compound may possess broad-spectrum antimicrobial properties, particularly against Gram-positive and Gram-negative bacteria .

Antioxidant Activity

Antioxidant properties of sulfonamide derivatives have also been investigated, with some compounds showing comparable activity to established antioxidants like Vitamin C. For example, one derivative demonstrated an IC50 value of 0.3287 mg/mL in antioxidant assays, indicating significant free radical scavenging ability .

Study on Anti-inflammatory Effects

In a controlled study assessing the anti-inflammatory potential of various benzenesulfonamides, researchers found that compounds similar to this compound significantly reduced inflammation in animal models by modulating the expression of inflammatory markers .

Evaluation of Antimicrobial Efficacy

A comprehensive evaluation of antimicrobial activities revealed that certain derivatives exhibited potent effects against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli. The study highlighted the potential for these compounds to serve as alternatives to traditional antibiotics in treating infections caused by resistant pathogens .

Q & A

Q. What are the key steps in synthesizing 3-acetyl-N-(2-(2-fluorophenyl)-2-methoxypropyl)benzenesulfonamide, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including sulfonamide bond formation and functional group modifications. Critical steps include:
  • Nucleophilic substitution : Use of bases like triethylamine or NaOH to activate intermediates .
  • Solvent selection : Polar aprotic solvents (e.g., DMF or DCM) enhance reactivity .
  • Purification : Techniques like column chromatography or HPLC ensure purity (>95%) .
    Optimization strategies:
  • Temperature control : Lower temps (0–5°C) reduce side reactions during sensitive steps .
  • Reagent stoichiometry : Excess acylating agents (1.2–1.5 equiv.) improve yields .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry and functional groups (e.g., acetyl, fluorophenyl) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (±1 ppm accuracy) .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>98%) .

Q. How does the fluorine substituent influence the compound’s physicochemical properties and biological interactions?

  • Methodological Answer :
  • Lipophilicity : Fluorine increases logP by ~0.5–1.0 units, enhancing membrane permeability .
  • Biological activity : Fluorine’s electronegativity stabilizes hydrogen bonds with target enzymes (e.g., cyclooxygenase or carbonic anhydrase), modulating inhibition potency .

Advanced Research Questions

Q. What strategies can resolve contradictions in biological activity data across studies involving sulfonamide derivatives?

  • Methodological Answer :
  • Assay standardization : Use identical cell lines (e.g., HEK293 for receptor studies) and buffer conditions (pH 7.4, 37°C) to minimize variability .
  • Orthogonal assays : Combine in vitro enzyme inhibition (IC50) with in vivo pharmacokinetic profiling (e.g., rat models) to validate efficacy .
  • Meta-analysis : Apply statistical tools (e.g., ANOVA) to reconcile discrepancies in IC50 values from independent studies .

Q. How can computational methods predict the interaction of this compound with biological targets?

  • Methodological Answer :
  • Molecular docking : Use software like AutoDock Vina to model binding poses with targets (e.g., COX-2). Validate with experimental IC50 correlations .
  • Quantum-chemical calculations : DFT (B3LYP/6-31G*) optimizes geometry and calculates electrostatic potential surfaces to predict reactive sites .
  • QSAR models : Train algorithms on sulfonamide datasets to forecast ADMET properties (e.g., bioavailability, toxicity) .

Q. What are the challenges in scaling up synthesis while maintaining stereochemical integrity?

  • Methodological Answer :
  • Reaction scalability : Transition from batch to flow chemistry improves heat/mass transfer for stereosensitive steps .
  • Catalyst selection : Chiral catalysts (e.g., BINAP-metal complexes) preserve enantiomeric excess (>99% ee) at scale .
  • In-line analytics : PAT (Process Analytical Technology) tools like FTIR monitor intermediates in real-time to prevent racemization .

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